2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Description
2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H24ClNO3 and its molecular weight is 373.88. The purity is usually 95%.
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Biological Activity
2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, with the CAS number 1207009-22-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, enzyme inhibition, and receptor interactions, supported by relevant data and case studies.
The compound's molecular formula is C21H24ClNO3 with a molecular weight of 373.9 g/mol. Its structure includes a chlorophenyl group and a methoxyphenyl group attached to a tetrahydropyran moiety, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H24ClNO3 |
Molecular Weight | 373.9 g/mol |
CAS Number | 1207009-22-0 |
Cytotoxicity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated notable activity against human gastric, breast, and colon adenocarcinoma cell lines, indicating potential therapeutic applications in oncology .
Case Study: Cytotoxic Effects
In a study analyzing the viability of CD4+ T lymphocytes exposed to various derivatives, it was found that certain compounds significantly reduced cell viability in both proliferating and non-proliferating states. This suggests that the compound may have immunomodulatory effects alongside its cytotoxic properties .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It could interact with cellular receptors, modulating various signaling pathways.
- Signal Transduction Modulation : The compound might influence intracellular signaling cascades that regulate cell survival and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of similar compounds. The presence of electron-donating groups (like methoxy) on the phenyl rings has been correlated with increased cytotoxicity and receptor affinity. For example, modifications to the chlorophenyl group can enhance or diminish activity depending on their electronic properties .
Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antitumor Activity : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Properties : Some derivatives have exhibited significant antibacterial activity, suggesting broader applications in infectious disease treatment .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-19-9-5-3-7-17(19)21(10-12-26-13-11-21)15-23-20(24)14-16-6-2-4-8-18(16)22/h2-9H,10-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXGESSVUTXSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.